![molecular formula C15H13F3N2O4S B3084214 4-{[4-苯基-6-(三氟甲基)嘧啶-2-基]-磺酰基}丁酸 CAS No. 1142210-94-3](/img/structure/B3084214.png)

4-{[4-苯基-6-(三氟甲基)嘧啶-2-基]-磺酰基}丁酸

描述

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It is used in pharmaceutical testing . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves a series of chemical reactions, including the use of phosphorus oxychloride .Molecular Structure Analysis

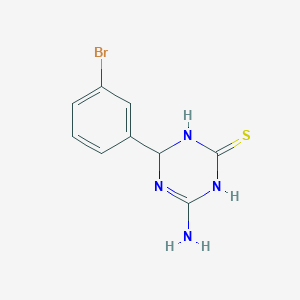

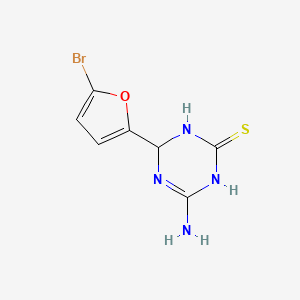

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction analysis . The compound has a complex structure with multiple functional groups, including a trifluoromethyl group, a phenyl group, a pyrimidin-2-yl group, and a sulfonyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various organic reactions. The exact reactions depend on the specific synthesis route used. For example, one synthesis route involves the reaction of a triazole-pyrimidine hybrid with a sulfonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry . Its molecular formula and molecular weight can be determined using mass spectrometry .科学研究应用

新型 COX-2 抑制剂

一系列包括 4-{[4-苯基-6-(三氟甲基)嘧啶-2-基]-磺酰基}丁酸衍生物在内的化合物被确定为有效且选择性的环氧合酶-2 (COX-2) 抑制剂。这些化合物与常见的 1,2-二芳基杂环分子不同,具有独特的取代基排列,从而导致有利的药代动力学特征、显着的脑渗透性和在大鼠超敏反应模型中的有效性(Swarbrick 等,2009)。

抗菌活性

已经开发了将 4-(取代苯基磺酰胺)丁酸环化成相应的 1-[(取代苯基)磺酰基]吡咯烷-2-酮的新型环化技术,显示出相当的抗菌活性。这些化合物表现出的最小抑菌浓度 (MIC) 值范围为 0.09 至 1.0 mg,表明其作为抗菌剂的潜力(Zareef、Iqbal 和 Arfan,2008)。

药物中间体合成

通过磺化去除不需要的异构体,已经改进了重要的药物中间体 4,4-双(4-氟苯基)丁酸的合成。该方法突出了该化合物在药物开发中的重要性(Fan,1990)。

荧光结合研究

一项关于对羟基肉桂酸衍生物的研究(与感兴趣的化学结构密切相关)调查了它们与牛血清白蛋白的荧光结合。这项研究可以深入了解类似化合物与蛋白质的相互作用机制,可能影响药物设计和递送系统(Meng 等,2012)。

稠合衍生物的合成

涉及具有类似磺酰基结构的化合物的乙酰乙酰苯胺类研究已导致噻吩并吡啶和其他稠合衍生物的合成。这证明了此类化合物在合成多种杂环结构(在药物化学中至关重要)方面的多功能性(Harb、Hussein 和 Mousa,2006)。

未来方向

The future directions for the research on this compound could include further studies on its biological activities and potential therapeutic applications. For example, it could be developed as a neuroprotective and anti-neuroinflammatory agent . Additionally, the synthesis process could be optimized to improve yield and purity .

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can inhibit certain enzymes and modulate receptor activity . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics of these interactions require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.

属性

IUPAC Name |

4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLRUDJEJGFGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)

![Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate](/img/structure/B3084203.png)

![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)

![Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B3084210.png)

![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)

![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)